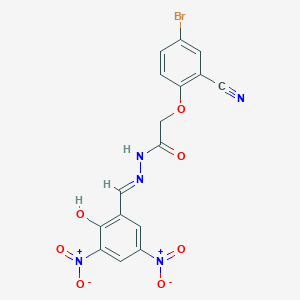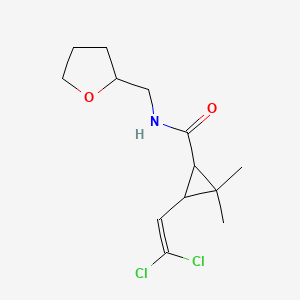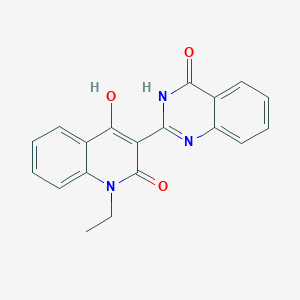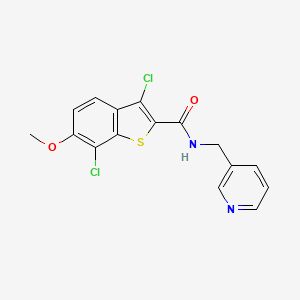![molecular formula C14H9BrF3NO2 B5967426 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly used in the synthesis of various chemical compounds and has been found to have potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Additionally, the compound has been found to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. The compound has been found to have anti-inflammatory, analgesic, and anti-cancer properties, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide. One direction is to further study the mechanism of action of the compound. Understanding how the compound works at the molecular level may help in the development of new drugs that target specific pathways involved in disease. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models. This may help in the development of dosing regimens for the compound in humans. Additionally, further research is needed to determine the toxicity of the compound and its potential side effects in humans.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. It has also been found to inhibit the growth of cancer cells in vitro. The compound has been tested in animal models for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and inflammation.
Propriétés
IUPAC Name |
2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2/c15-12-4-2-1-3-11(12)13(20)19-9-5-7-10(8-6-9)21-14(16,17)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFQKZAUYMWWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967345.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5967350.png)
![2-methyl-7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967354.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5967359.png)

![2-[(4-bromobenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5967377.png)

![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5967389.png)
![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)

![7-(2,5-dichlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5967429.png)
![2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B5967438.png)

![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)